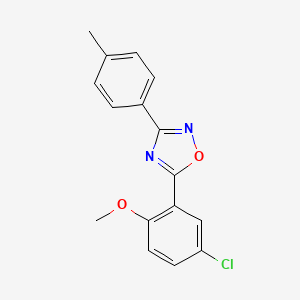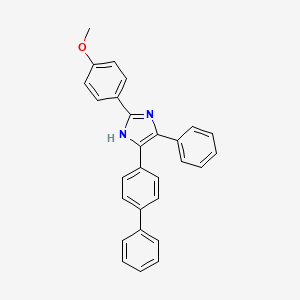![molecular formula C14H21NO2 B4776078 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4776078.png)
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine
Descripción general
Descripción
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine, also known as MPJP, is a chemical compound that belongs to the class of pyrrolidines. It is a synthetic compound that has been used in scientific research for various purposes.
Mecanismo De Acción
The exact mechanism of action of 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a serotonin releaser. This leads to an increase in the levels of dopamine and serotonin in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rodents. 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has also been shown to increase the release of dopamine and serotonin in the brain. In addition, 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has been shown to have analgesic effects and to decrease anxiety-like behavior in rodents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities with good purity. 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has also been shown to have a high affinity for dopamine and serotonin receptors, which makes it a useful tool for studying the mechanism of action of other drugs and neurotransmitters. However, one limitation of using 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine in lab experiments is that its effects on behavior and mood may not be directly applicable to humans.
Direcciones Futuras
There are many future directions for research on 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine. One direction is to further study its potential as a therapeutic agent for the treatment of neurological disorders. Another direction is to study its effects on the central nervous system and its potential as a drug of abuse. In addition, future research could focus on developing new synthetic compounds based on the structure of 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine with improved therapeutic potential and fewer side effects.
Conclusion:
In conclusion, 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine is a synthetic compound that has been used in scientific research for various purposes. Its synthesis method has been optimized to produce high yields of 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine with good purity. 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has been shown to have various biochemical and physiological effects, including increasing the release of dopamine and serotonin in the brain. It has advantages and limitations for lab experiments, and there are many future directions for research on 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine.
Aplicaciones Científicas De Investigación
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has been used in scientific research for various purposes. It has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has also been studied for its effects on the central nervous system and its potential as a drug of abuse. In addition, 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has been used as a tool for studying the mechanism of action of other drugs and neurotransmitters.
Propiedades
IUPAC Name |
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-5-7-14(8-6-13)17-12-4-11-15-9-2-3-10-15/h5-8H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYQBMUUYBWZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenoxy)propyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4775999.png)
![ethyl (2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4776006.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4776020.png)

![3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4776028.png)

![butyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B4776040.png)
![methyl 4-{[2-(ethylthio)benzoyl]amino}benzoate](/img/structure/B4776046.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4776062.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4776086.png)
![N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4776087.png)
![2-(3-{2-[(4-ethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4776096.png)
